2-[6-(Methylamino)-2-pyridyl]ethan-1-ol chemical structure and properties
2-[6-(Methylamino)-2-pyridyl]ethan-1-ol chemical structure and properties
An In-Depth Technical Guide to 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol
Abstract
This technical guide provides a comprehensive overview of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers the compound's chemical structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential pharmacological applications based on the activities of structurally similar molecules. This document aims to serve as a foundational resource to stimulate and support further research into this promising chemical entity.
Introduction and Chemical Identity
2-[6-(Methylamino)-2-pyridyl]ethan-1-ol belongs to the class of pyridine-ethanol derivatives, a scaffold that has garnered significant attention in pharmaceutical research due to its versatile biological activities. The presence of a methylamino group at the 6-position and an ethanol substituent at the 2-position of the pyridine ring creates a molecule with multiple points for potential biological interactions and further chemical modification. The primary alcohol and the secondary amine functionalities offer hydrogen bonding capabilities, which are crucial for receptor binding.
Key Identifiers:
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Systematic Name: 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol
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CAS Number: 205676-87-5[1]
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Molecular Formula: C₈H₁₂N₂O
Below is a two-dimensional representation of the chemical structure.
Caption: 2D structure of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol.
Physicochemical Properties: A Comparative Analysis
| Property | 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol (Predicted) | 2-(2-Hydroxyethyl)pyridine[2] | 2-[methyl(pyridin-2-yl)amino]ethanol[3] |
| Molecular Weight | 152.19 g/mol | 123.15 g/mol | 152.19 g/mol |
| Boiling Point | >200 °C (estimated) | 190 °C @ 200 mm Hg | Not Available |
| Melting Point | Solid at room temp. (estimated) | -7.8 °C | Not Available |
| LogP | ~0.5-1.0 (estimated) | 0.12 | 1.0 (XLogP3) |
| pKa | ~5-6 (pyridine N), ~10-11 (amino N) (estimated) | 5.31 (conjugate acid) | Not Available |
| Solubility | Soluble in water, methanol, ethanol (predicted) | Very soluble in alcohol, chloroform | Not Available |
Expertise & Experience: The introduction of the methylamino group is expected to increase the polarity and hydrogen bonding capacity compared to 2-(2-Hydroxyethyl)pyridine, likely leading to a higher boiling point and melting point, and maintaining good solubility in polar protic solvents. The LogP is predicted to be slightly higher than the parent pyridine-ethanol due to the additional methyl group.
Proposed Synthesis Pathway and Experimental Protocol
While a specific synthesis for 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol has not been published, a plausible and efficient route can be designed based on established organometallic and nucleophilic substitution reactions on the pyridine core. A logical approach involves the synthesis of a 6-amino-2-picoline precursor, followed by elaboration of the ethanol side chain.
Caption: Proposed synthetic workflow for 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol.
Detailed Experimental Protocol (Proposed)
Trustworthiness: This proposed protocol is based on well-established chemical transformations and includes steps for purification and characterization to ensure the identity and purity of the final product.
Step 1: Synthesis of 6-(Methylamino)-2-methylpyridine
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To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) in methanol at 0 °C, add aqueous formaldehyde (1.1 eq).
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Stir the mixture for 30 minutes at 0 °C.
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Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with dichloromethane (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 6-(methylamino)-2-methylpyridine.
Step 2: Synthesis of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol
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Dissolve 6-(methylamino)-2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.
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Stir the mixture at -78 °C for 1 hour.
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Bubble ethylene oxide gas (1.5 eq) through the solution or add a pre-cooled solution of ethylene oxide in THF.
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Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, methanol/dichloromethane gradient) to afford the target compound, 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Potential Applications and Pharmacological Relevance
The structural motifs within 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol are present in numerous biologically active compounds. This suggests that the title compound could be a valuable building block or a lead compound in several therapeutic areas.
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Neuroscience: Pyridine derivatives are known to interact with a variety of receptors and channels in the central nervous system. For instance, (Pyridin-2-yl)methanol derivatives have been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders[4]. The structural similarity suggests that 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol could be explored for similar targets.
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Oncology: The 2-pyridone scaffold, a related structure, is considered a "privileged scaffold" in medicinal chemistry and is found in many compounds with anticancer activity[5][6]. The synthesis of various 6-amino-2-pyridone derivatives has led to the discovery of compounds with potent anti-cancer properties against various cell lines, including glioblastoma[7][8]. This highlights the potential of substituted aminopyridines as a starting point for novel anticancer agents.
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Anti-fibrotic and Anti-inflammatory Activity: Novel 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated promising anti-fibrotic activities, suggesting that the pyridine core can be a key element in designing drugs for fibrotic diseases[9].
Expert Insights and Future Directions: The combination of a chelating 2-amino-2'-pyridyl moiety with a flexible ethanol sidechain makes this molecule an interesting candidate for screening in a wide range of biological assays. Future research should focus on:
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Execution of the proposed synthesis and full characterization of the compound.
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In vitro screening against a panel of kinases, G-protein coupled receptors (GPCRs), and ion channels, particularly those implicated in pain and oncology.
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Exploration of derivatization: The primary alcohol and secondary amine provide handles for creating a library of related compounds to establish a structure-activity relationship (SAR).
Conclusion
2-[6-(Methylamino)-2-pyridyl]ethan-1-ol is a chemical entity with significant, yet largely unexplored, potential in the field of drug discovery. While direct experimental data is limited, this guide provides a solid foundation for future research by presenting its chemical identity, inferred properties, a robust proposed synthetic route, and a rationale for its investigation in key therapeutic areas. The insights and protocols detailed herein are intended to empower researchers to synthesize and evaluate this compound, potentially unlocking new avenues for the development of novel therapeutics.
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